N1-(ベンゾ[d][1,3]ジオキソール-5-イル)-N2-((1-ベンジルピペリジン-4-イル)メチル)オキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a benzylpiperidine group, and an oxalamide linkage, making it a subject of study for its chemical properties and biological activities.
科学的研究の応用
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
Target of Action
It is known that similar compounds have shown activity against various cancer cell lines .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. In studies of similar compounds, significant growth inhibition properties were observed, with IC50 values generally below 5 μM against various human cancer cell lines .
生化学分析
Biochemical Properties
It has been found to have significant anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines
Cellular Effects
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide has been shown to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is still under study.
Molecular Mechanism
It is known to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the benzylpiperidine group: This involves the alkylation of piperidine with benzyl halides under basic conditions.
Coupling reaction: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the benzylpiperidine derivative using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
類似化合物との比較
Similar Compounds
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(methyl)oxalamide
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(phenyl)oxalamide
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(ethyl)oxalamide
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide is unique due to its combination of a benzo[d][1,3]dioxole moiety and a benzylpiperidine group linked by an oxalamide. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
生物活性
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 1234987-51-9 |
Molecular Formula | C20H22N4O4 |
Molecular Weight | 382.4 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Biological Activity Overview
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide exhibits various biological activities that are being explored for therapeutic applications. The compound is primarily investigated for its modulatory effects on specific enzymes and receptors involved in neurological and inflammatory pathways.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is involved in the degradation of endocannabinoids. Inhibition of MAGL can enhance the levels of these signaling molecules, potentially providing therapeutic benefits in conditions such as pain and anxiety disorders .
Receptor Interaction
The compound's structure suggests potential interactions with dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions. Preliminary studies have shown promising results regarding its affinity for these receptors, indicating possible applications in treating mood disorders .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide:
-
Study on Pain Modulation :
A recent study evaluated the analgesic properties of this compound in animal models. The results demonstrated a significant reduction in pain response compared to control groups, suggesting its potential use as an analgesic agent . -
Neuroprotective Effects :
Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The findings indicated that it could reduce markers of oxidative stress and improve neuronal survival rates . -
Behavioral Studies :
Behavioral assays in rodents showed that administration of this compound resulted in increased exploratory behavior and reduced anxiety-like behaviors, supporting its potential as an anxiolytic agent .
Structure-Activity Relationship (SAR)
The biological activity of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide can be attributed to its unique structural features:
- The benzo[d][1,3]dioxole moiety is known for enhancing lipophilicity and receptor binding affinity.
- The piperidine ring contributes to the modulation of neurotransmitter systems.
These structural elements are crucial for optimizing the pharmacological profile of the compound.
特性
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(1-benzylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-21(22(27)24-18-6-7-19-20(12-18)29-15-28-19)23-13-16-8-10-25(11-9-16)14-17-4-2-1-3-5-17/h1-7,12,16H,8-11,13-15H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTXOJJZZXZIME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。